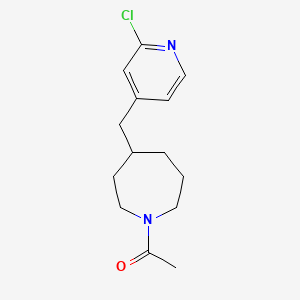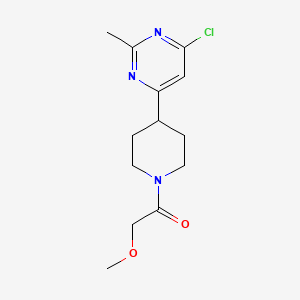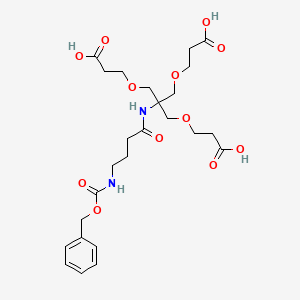![molecular formula C14H18ClNO4 B1399419 [2-(4-Chlor-2-formyl-phenoxy)-ethyl]-carbamsäure-tert-butylester CAS No. 1001335-40-5](/img/structure/B1399419.png)
[2-(4-Chlor-2-formyl-phenoxy)-ethyl]-carbamsäure-tert-butylester
Übersicht
Beschreibung
[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H18ClNO4 and its molecular weight is 299.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potenzielle Entwicklung von Antihypertensiva und Antiemetika
Neuartige Schiff-Basen-Liganden, die Komponenten wie 2-Butyl-4-Chlorimidazol enthalten, wurden als potenzielle Kandidaten für Antihypertensiva und Antiemetika konzipiert . Das Vorhandensein einer Chlorgruppe und eines Carbamsäureesters in der Struktur könnte eine ähnliche Bioaktivität für "[2-(4-Chlor-2-formyl-phenoxy)-ethyl]-carbamsäure-tert-butylester" implizieren.
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Die Suzuki-Miyaura-Kreuzkupplungsreaktion ist eine weit verbreitete Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion, die mild und funktionell gruppentolerant ist . Verbindungen mit funktionellen Gruppen wie Chlor und Carbamsäureestern könnten geeignete Kandidaten für solche Reaktionen sein, was auf eine potenzielle Anwendung in der synthetischen Chemie hindeutet.
Synthese von bioaktiven Molekülen
Verwandte Verbindungen mit Aminogruppen und Carbamsäureestern wurden bei der Synthese von bioaktiven Molekülen verwendet . Dies deutet darauf hin, dass "this compound" möglicherweise zur Synthese von bioaktiven Molekülen mit pharmazeutischen Anwendungen verwendet werden könnte.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-chloro-2-formylphenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-6-7-19-12-5-4-11(15)8-10(12)9-17/h4-5,8-9H,6-7H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDPZRUKRLPEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


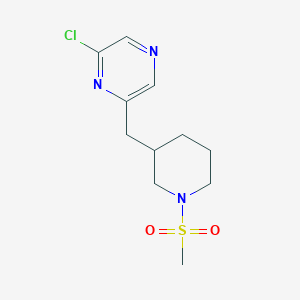
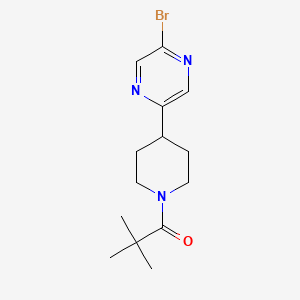

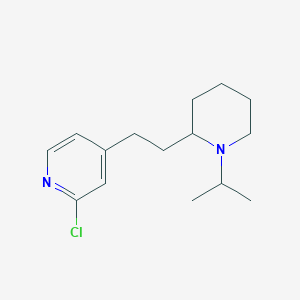
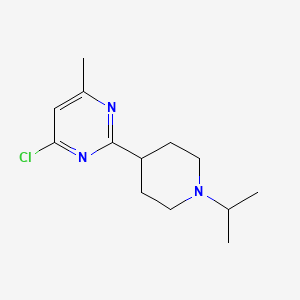
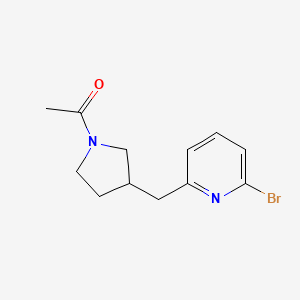
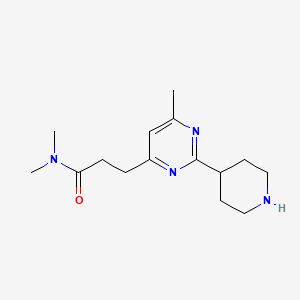
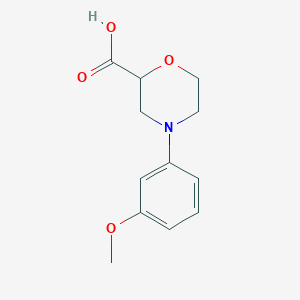
![N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide](/img/structure/B1399351.png)
